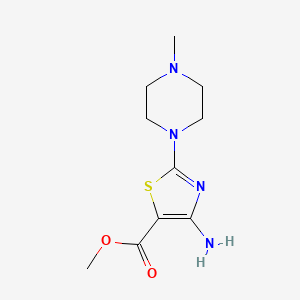

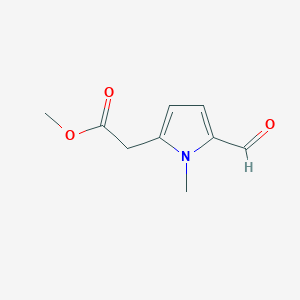

4-Amino-2-(4-metilpiperazin-1-il)-1,3-tiazol-5-carboxilato de metilo

Descripción general

Descripción

“Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a compound that has been mentioned in the context of protein kinase inhibitors for cancer treatment . It’s part of a class of compounds known as pyrimidine and fused pyrimidine derivatives, which have shown diverse biological potential .

Synthesis Analysis

The synthesis of a similar compound was described in a study . The target compound was obtained in 75% yield by reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine, followed by separating the obtained regioisomers (6&7) and reacting compound 6 with trimethoxy aniline .Aplicaciones Científicas De Investigación

Tratamiento de la leucemia

Este compuesto está estructuralmente relacionado con moléculas utilizadas en el tratamiento de la leucemia. Por ejemplo, Imatinib, un derivado con una porción de piperazina similar, es un agente terapéutico bien conocido que inhibe específicamente la actividad de las tirosina quinasas . Las características estructurales del 4-amino-2-(4-metilpiperazin-1-il)-1,3-tiazol-5-carboxilato de metilo sugieren posibles aplicaciones en el desarrollo de nuevos tratamientos para la leucemia.

Actividad anticancerígena

Se ha informado que los compuestos con un núcleo de pirimidina, como el en cuestión, exhiben propiedades anticancerígenas significativas . La investigación sobre este compuesto podría conducir al desarrollo de nuevos fármacos anticancerígenos, especialmente considerando su similitud estructural con otras moléculas farmacológicamente activas.

Aplicaciones antimicrobianas y antifúngicas

El anillo de tiazol presente en este compuesto es una característica común en muchos agentes antimicrobianos y antifúngicos . Su inclusión en el this compound podría explorarse para su posible uso en la creación de nuevos medicamentos antimicrobianos y antifúngicos.

Inhibición de la tirosina quinasa

Las tirosina quinasas son enzimas que desempeñan un papel clave en las vías de señalización de las células cancerosas. Se sabe que el componente de piperazina de este compuesto está involucrado en la inhibición de la tirosina quinasa, lo cual es un área prometedora para el desarrollo de terapias contra el cáncer dirigidas .

Inhibición de la topoisomerasa II del ADN

La topoisomerasa II del ADN es una enzima que ayuda en la replicación del ADN y la división celular. Los inhibidores de esta enzima se utilizan como agentes anticancerígenos. Las características estructurales de este compuesto, particularmente los anillos de tiazol y piperazina, sugieren un potencial para la inhibición de la topoisomerasa II del ADN .

Propiedades antiangiogénicas

La investigación sobre compuestos relacionados ha demostrado que pueden inhibir la angiogénesis, el proceso por el cual se forman nuevos vasos sanguíneos a partir de los preexistentes, lo cual es un paso crucial en el crecimiento tumoral. La estructura molecular del this compound indica que también puede poseer propiedades antiangiogénicas .

Mecanismo De Acción

Target of Action

They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives often interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

Thiazole derivatives can have a wide range of effects depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.

Molecular Mechanism

At the molecular level, Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to degradation and reduced efficacy, necessitating careful monitoring of its stability in experimental settings.

Dosage Effects in Animal Models

The effects of Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a narrow therapeutic window. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it can affect the tricarboxylic acid cycle and oxidative phosphorylation, further impacting cellular energy homeostasis.

Transport and Distribution

The transport and distribution of Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and energy production.

Propiedades

IUPAC Name |

methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c1-13-3-5-14(6-4-13)10-12-8(11)7(17-10)9(15)16-2/h3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISZGGKARBQRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)

![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)